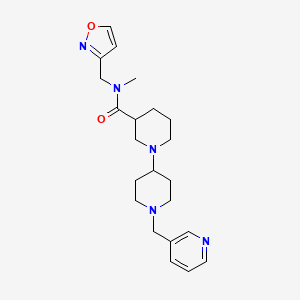
1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of biimidazole, which is a heterocyclic organic compound that contains two imidazole rings fused together. The synthesis of this compound has been achieved through several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's mechanism of action to understand its potential as a therapeutic agent. The compound has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies are underway to understand its efficacy in vivo. Another potential application of this compound is in the field of materials science. Researchers have studied the compound's properties, such as its fluorescence, to understand its potential in developing new materials.
Mécanisme D'action
The mechanism of action of 1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood. However, researchers have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. The compound may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to exhibit fluorescence properties, which can be utilized in developing new materials. However, the compound's effects in vivo are yet to be fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole in lab experiments include its potential applications in various fields of scientific research, such as medicinal chemistry and materials science. The compound is relatively easy to synthesize, and it yields good purity and yield. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its effects in vivo.
Orientations Futures
There are several future directions for the research on 1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole. One of the significant directions is to understand the compound's mechanism of action and its effects in vivo. Further studies are required to understand the compound's potential as a therapeutic agent for cancer treatment. Another direction is to explore the compound's potential in developing new materials with unique properties, such as fluorescence. Researchers can also study the compound's potential in other fields of scientific research, such as catalysis and electrochemistry.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. The compound's synthesis method has been achieved through several methods, and its mechanism of action has been studied to understand its potential as a therapeutic agent and in developing new materials. The compound's advantages and limitations for lab experiments have been discussed, and several future directions for research have been identified. Further studies are required to fully understand the compound's potential in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(1,4-dioxan-2-ylmethyl)-1'-methyl-1H,1'H-2,2'-biimidazole has been achieved through several methods. One of the commonly used methods involves the reaction of 2-(1,4-dioxan-2-ylmethyl)-1-methylimidazole with ammonium acetate in the presence of acetic acid. This method yields the desired product in good yield and purity. Another method involves the reaction of 1,2-diaminobenzene with 2-(1,4-dioxan-2-ylmethyl)acetaldehyde in the presence of glacial acetic acid and ammonium acetate. This method also yields the desired product in good yield and purity.
Propriétés
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-2-(1-methylimidazol-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-4-2-13-11(15)12-14-3-5-16(12)8-10-9-17-6-7-18-10/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOMBTBXPWCSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5318242.png)
![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)
![1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)

![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)

![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)


![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)